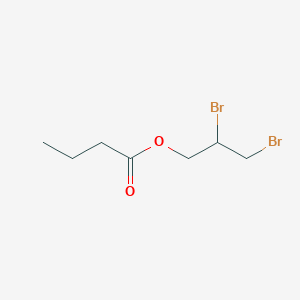
2,3-Dibromopropyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further esterified with butanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl butanoate typically involves the esterification of 2,3-dibromopropanol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2,3-Dibromopropanol+Butanoic AcidH2SO42,3-Dibromopropyl Butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromopropyl butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form 2,3-dibromopropanol or further to propanol.
Oxidation: Oxidizing agents can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products like 2,3-dihydroxypropyl butanoate or 2,3-diaminopropyl butanoate.
Reduction: Products like 2,3-dibromopropanol or propanol.
Oxidation: Products like 2,3-dibromopropanoic acid.
Aplicaciones Científicas De Investigación
2,3-Dibromopropyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromopropyl butanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or other transformations under appropriate conditions, leading to various products.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromopropanol: Similar structure but lacks the ester group.
2,3-Dibromopropanoic Acid: Similar structure but contains a carboxylic acid group instead of an ester.
2,3-Dibromopropyl Acetate: Similar structure but esterified with acetic acid instead of butanoic acid.
Uniqueness
2,3-Dibromopropyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.
Propiedades
Número CAS |
6308-05-0 |
|---|---|
Fórmula molecular |
C7H12Br2O2 |
Peso molecular |
287.98 g/mol |
Nombre IUPAC |
2,3-dibromopropyl butanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h6H,2-5H2,1H3 |
Clave InChI |
QBSSONRXVOSUDT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


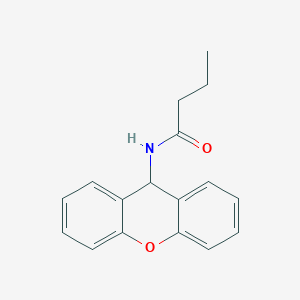

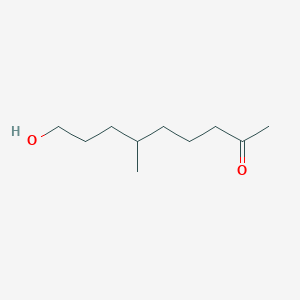

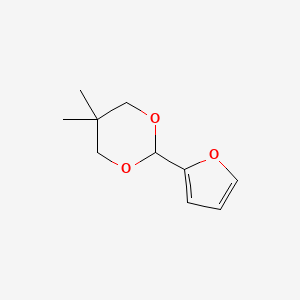

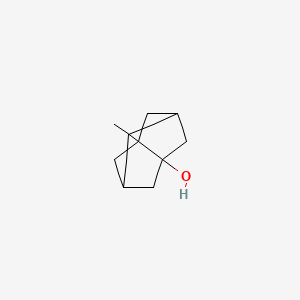
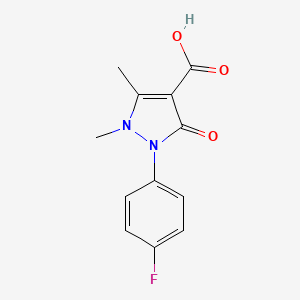

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
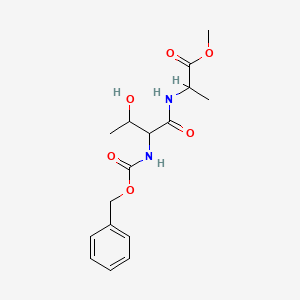


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
